molecular formula C20H19FN2O3 B7637695 4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide

Cat. No. B7637695
M. Wt: 354.4 g/mol
InChI Key: YJTDYPJPMPODJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide, also known as Compound A, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide A has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by targeting specific pathways. In neurodegenerative diseases, this compound A has been shown to protect neurons from damage and improve cognitive function. In inflammation, this compound A has been shown to reduce the production of inflammatory cytokines and improve immune function.

Mechanism of Action

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide A acts as a small molecule inhibitor by targeting specific pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation. The exact mechanism of action of this compound A is still under investigation, but it is believed to involve the modulation of specific signaling pathways.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from damage, and reduction of inflammation. It has also been shown to improve immune function and cognitive function.

Advantages and Limitations for Lab Experiments

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide A has several advantages for lab experiments, including its ability to target specific pathways and its potential for use in various scientific research applications. However, there are also limitations to its use, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.

Future Directions

There are several future directions for the study of 4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide A, including the optimization of its synthesis and delivery methods, the investigation of its potential toxicity and side effects, and the exploration of its use in combination therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential for use in various scientific research applications.

Synthesis Methods

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide A can be synthesized using various methods, including the reaction of 4-oxo-1,3-dioxoisoindoline with 2-(3-fluorophenyl)ethylamine in the presence of butyric anhydride. Another method involves the reaction of 4-hydroxy-1,3-dioxoisoindoline with 2-(3-fluorophenyl)ethylamine in the presence of butyric anhydride. These methods have been optimized to obtain this compound A in high yield and purity.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-15-6-3-5-14(13-15)10-11-22-18(24)9-4-12-23-19(25)16-7-1-2-8-17(16)20(23)26/h1-3,5-8,13H,4,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDYPJPMPODJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.